

A Comparative Analysis of Ethyl 3-oxododecanoate for Drug Development and Research

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Compound of Interest

Compound Name: *Ethyl 3-oxododecanoate*

Cat. No.: *B1274158*

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For researchers, scientists, and professionals in drug development, the meticulous selection and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of **Ethyl 3-oxododecanoate**, a long-chain β -keto ester, with its shorter-chain analogs. While specific experimental data for **Ethyl 3-oxododecanoate** is not extensively available in public literature, this guide extrapolates expected data based on well-characterized β -keto esters and provides detailed protocols for its experimental validation.

β -Keto esters are a versatile class of organic compounds featuring a ketone functional group at the beta-position relative to an ester. This arrangement confers unique chemical reactivity, making them valuable precursors in the synthesis of a wide array of pharmaceuticals and other complex molecules. The presence of acidic α -protons facilitates enolate formation, which is central to many carbon-carbon bond-forming reactions.^[1]

Comparative Physicochemical and Spectroscopic Data

The selection of a specific β -keto ester in a synthetic pathway is often guided by its physical properties and reactivity. The following tables summarize key data for common β -keto esters and provide predicted values for **Ethyl 3-oxododecanoate**. These predictions are based on established trends observed in homologous series.

Table 1: Physicochemical Properties of Ethyl β -Keto Esters

Property	Ethyl 3-oxobutanoate (Ethyl Acetoacetate)	Ethyl 3-oxohexanoate	Ethyl 3-oxooctanoate	Ethyl 3-oxododecanoate (Predicted)
Molecular Formula	C6H10O3[2]	C8H14O3[3]	C10H18O3[4]	C14H26O3
Molecular Weight (g/mol)	130.14[2]	158.19[3]	186.25[4]	242.37
Boiling Point (°C)	181 (lit.)[5]	104 @ 22 mmHg[3]	-	> 200
Density (g/mL at 20°C)	1.029 (lit.)[5]	0.983-1.000[3]	-	~0.95
Refractive Index (n _{20/D})	1.419[5]	1.424-1.436[3]	-	~1.44
Solubility	Soluble in water[5]	Slightly soluble in water[3]	-	Insoluble in water, soluble in organic solvents

Table 2: Comparative Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of β -keto esters, allowing for the observation of both keto and enol tautomers.[6] The chemical shifts are influenced by the length of the alkyl chain.

Compound	¹ H NMR (CDCl ₃ , δ ppm) - Key Signals	¹³ C NMR (CDCl ₃ , δ ppm) - Key Signals
Ethyl 3-oxobutanoate	~1.25 (t, 3H, -OCH ₂ CH ₃), ~2.25 (s, 3H, -COCH ₃), ~3.45 (s, 2H, -COCH ₂ CO-), ~4.20 (q, 2H, -OCH ₂ CH ₃)[7]	~14.1 (-OCH ₂ CH ₃), ~30.1 (-COCH ₃), ~50.2 (-COCH ₂ CO-), ~61.4 (-OCH ₂ -), ~167.3 (COO-), ~200.7 (-CO-)
Ethyl 3-oxoheptanoate	~0.90 (t, 3H), ~1.25 (t, 3H), ~1.60 (m, 2H), ~2.50 (t, 2H), ~3.40 (s, 2H), ~4.15 (q, 2H)[8]	~13.8, ~14.1, ~22.2, ~25.7, ~42.9, ~49.0, ~61.0, ~167.0, ~202.0[8]
Ethyl 3-oxododecanoate (Predicted)	~0.88 (t, 3H), ~1.2-1.4 (m, 17H), ~1.6 (m, 2H), ~2.5 (t, 2H), ~3.4 (s, 2H), ~4.2 (q, 2H)	~14.1, ~14.2, ~22.7, ~29.3 (multiple), ~31.9, ~43.0, ~49.5, ~61.5, ~167.5, ~202.5

Table 3: Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the key functional groups present in the molecule.

Compound	C=O Stretch (Ester) (cm ⁻¹)	C=O Stretch (Ketone) (cm ⁻¹)	C-O Stretch (Ester) (cm ⁻¹)
Ethyl 3-oxoheptanoate	~1745[9]	~1715[9]	~1250-1030[9]
Ethyl 3-oxododecanoate (Predicted)	~1740-1750	~1710-1720	~1250-1030

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and validation of **Ethyl 3-oxododecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.

- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[8]
- ^1H NMR Data Acquisition:
 - Pulse Program: Standard single-pulse.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 5 seconds for accurate integration.[6]
- ^{13}C NMR Data Acquisition:
 - Pulse Program: Proton-decoupled single-pulse.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 2 s.[8]

Infrared (IR) Spectroscopy

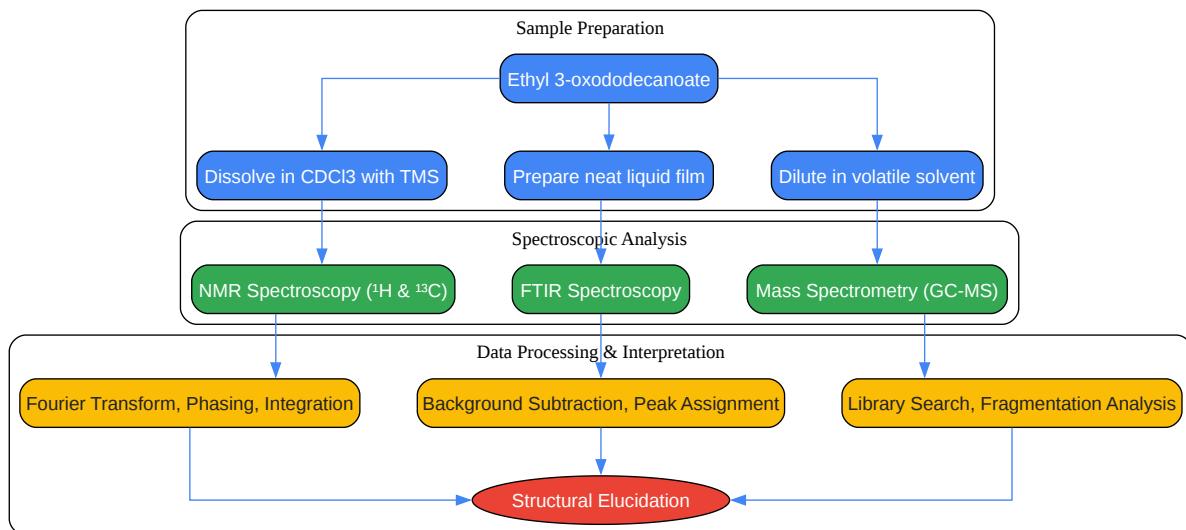
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a liquid sample like **Ethyl 3-oxododecanoate**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[9]
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.[9]

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS).
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition:
 - Ionization Mode: Electron Impact (EI) is common for initial characterization.
 - Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-400).

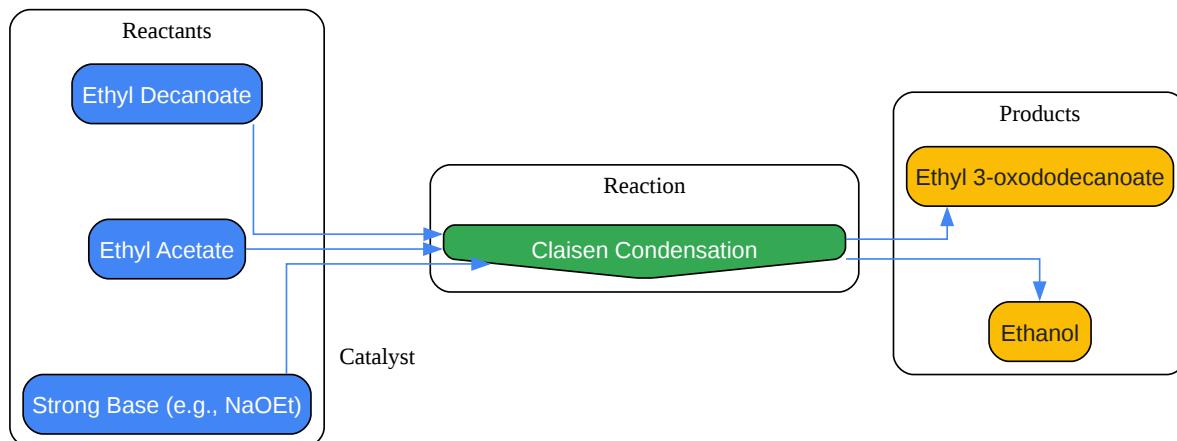
Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for sample analysis and a common synthetic route for β -keto esters.



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Caption: Workflow for the spectroscopic characterization of **Ethyl 3-oxododecanoate**.



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Caption: General Claisen condensation for the synthesis of **Ethyl 3-oxododecanoate**.

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